molecular formula C5H4N2O3 B1581343 3-Hydroxypyrazine-2-carboxylic acid CAS No. 20737-42-2

3-Hydroxypyrazine-2-carboxylic acid

Cat. No. B1581343
CAS RN: 20737-42-2
M. Wt: 140.1 g/mol
InChI Key: FJZRUSFQHBBTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxypyrazine-2-carboxylic acid is a compound that has potential as an anti-aging supplement and treatment for medical conditions . It is also a metabolite of the anti-tuberculosis drug pyrazinamide .


Molecular Structure Analysis

The molecular weight of 3-Hydroxypyrazine-2-carboxylic acid is 140.1 . The IUPAC name is 3-oxo-3,4-dihydropyrazine-2-carboxylic acid . The InChI code is 1S/C5H4N2O3/c8-4-3 (5 (9)10)6-1-2-7-4/h1-2H, (H,7,8) (H,9,10) .


Physical And Chemical Properties Analysis

The physical form of 3-Hydroxypyrazine-2-carboxylic acid is solid . It is stored at room temperature .

Scientific Research Applications

Antimicrobial Properties

A study by Doležal et al. (2013) investigated esters of 3-aminopyrazine-2-carboxylic acid as potential antimycobacterial drugs. This research synthesized various esters and evaluated their in vitro antimycobacterial activity, finding significant effectiveness against M. tuberculosis H37Rv, indicating the potential of derivatives of 3-hydroxypyrazine-2-carboxylic acid in treating tuberculosis (Doležal et al., 2013).

Photophysics and Excited State Proton Transfer

Rode and Sobolewski (2012) conducted an ab initio study on the photophysics of 3-hydroxy-picolinic acid (3-hydroxypyridine-2-carboxylic acid), revealing its potential in photochemical applications. The research highlighted how the carboxylic group in the compound facilitates proton transfer, impacting the photophysics of the system, which is relevant for designing molecular photochemical devices (Rode & Sobolewski, 2012).

Synthesis and Structural Insights

Legrand and Janin (2022) discussed the synthesis of 2-hydroxypyrazines, including 3-hydroxypyrazine-2-carboxylic acid, and improvements in reaction parameters. This research is significant for the synthesis of pyrazine-containing chemical entities with potential applications in medicinal chemistry (Legrand & Janin, 2022).

Rare-Earth Organic Frameworks

Deng et al. (2010) synthesized rare-earth organic frameworks using 3-aminopyrazine-2-carboxylic acid. This study showed how the compound can be used to create materials with varying structures and luminescent properties, relevant in material science and nanotechnology (Deng et al., 2010).

Green Corrosion Inhibitor

Dewangan et al. (2022) introduced N-hydroxypyrazine-2-carboxamide as a new, effective, and environmentally friendly corrosion inhibitor for mild steel in acidic solutions. This research highlights the potential of derivatives of 3-hydroxypyrazine-2-carboxylic acid in industrial applications, particularly in corrosion protection (Dewangan et al., 2022).

Catalytic Applications

Karmakar et al. (2015) studied the synthesis and structure of lead(II) complexes involving 3-aminopyrazine-2-carboxylic acid. The research explored the use of these complexes in cyanosilylation reactions, indicating the potential of 3-hydroxypyrazine-2-carboxylic acid derivatives in catalysis (Karmakar et al., 2015).

Safety And Hazards

The safety information for 3-Hydroxypyrazine-2-carboxylic acid includes the following hazard statements: H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-oxo-1H-pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-3(5(9)10)6-1-2-7-4/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZRUSFQHBBTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340595
Record name 3-hydroxypyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypyrazine-2-carboxylic acid

CAS RN

20737-42-2
Record name 3-hydroxypyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxypyrazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxypyrazine-2-carboxylic acid
Reactant of Route 2
3-Hydroxypyrazine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Hydroxypyrazine-2-carboxylic acid
Reactant of Route 4
3-Hydroxypyrazine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Hydroxypyrazine-2-carboxylic acid
Reactant of Route 6
3-Hydroxypyrazine-2-carboxylic acid

Citations

For This Compound
43
Citations
A Tinschert, A Tschech, K Heinzmann… - Applied microbiology and …, 2000 - Springer
… Strain DSM 6920 is so far the only known strain which allows the microbial production of both these compounds and 3-hydroxypyrazine-2carboxylic acid and 3-hydroxy-5-…
Number of citations: 32 link.springer.com
F Shi, Z Li, L Kong, Y Xie, T Zhang… - Drug Discoveries & …, 2014 - jstage.jst.go.jp
… 3-Hydroxypyrazine2-carboxylic acid (compound 1) could be purchased or synthsized from 3-aminopyrazine-2-carboxylic acid (9), which is a common intermediate in orgainc synthesis. …
Number of citations: 48 www.jstage.jst.go.jp
S Dehghanpour, K Jahani, A Mahmoudi… - Zeitschrift für …, 2013 - Wiley Online Library
… Kim also prepared 3-hydroxypyrazine-2-carboxylic acid from … formation of the 3-hydroxypyrazine-2-carboxylic acid. Complex 1 … in situ formation of 3-hydroxypyrazine-2-carboxylic acid. …
Number of citations: 1 onlinelibrary.wiley.com
AM Rabie - Revista de Chimie, 2022 - revistadechimie.ro
… Thereafter, this produced imine intermediate is reacted with the acid chloride (carbonyl chloride) derivative of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid (the carboxylic acid moiety or …
Number of citations: 1 revistadechimie.ro
Y Bing, N Xu, W Shi, K Liu… - Chemistry–An Asian …, 2013 - Wiley Online Library
… Crystallographic studies showed that the {OLn 6 } clusters acted as 12-connected nodes that were linked together by [CuL 2 ] (H 2 L=3-hydroxypyrazine-2-carboxylic acid) moieties to …
Number of citations: 34 onlinelibrary.wiley.com
H Karatas, EHA Hanashalshahaby, U Catal, YE Butun… - Chemical Papers, 2023 - Springer
Favipiravir is a wide-spectrum antiviral generic drug that has received large attention during the recent COVID-19 pandemic. While there are synthetic strategies for favipiravir synthesis, …
Number of citations: 1 link.springer.com
S Rappert, KC Botsch, S Nagorny… - Applied and …, 2006 - Am Soc Microbiol
… of pyrazine carboxylic acids at position C3 (the carbon atom between the ring, nitrogen and the carbon atom carrying the carboxyl group) to form 3-hydroxypyrazine-2-carboxylic acid, 3-…
Number of citations: 34 journals.asm.org
YA Titova, OV Fedorova - Chemistry of heterocyclic compounds, 2020 - Springer
… In particular, a fourstep method enabled the synthesis of favipiravir (1) from commercially available 3-hydroxypyrazine-2-carboxylic acid (3), which was subjected to esterification and …
Number of citations: 23 link.springer.com
G Arora, R Shrivastava, P Kumar, R Bandichhor… - Current Research in …, 2021 - Elsevier
… This group started the synthesis of Favipiravir using 3-hydroxypyrazine-2-carboxylic acid as starting material. Initially, the amidation of 3-hydroxypyrazine-2-carboxylic acid was done to …
Number of citations: 16 www.sciencedirect.com
ID Konstantinova, VL Andronova, IV Fateev… - Acta …, 2022 - ncbi.nlm.nih.gov
4-Pyrazine-3-carboxamide-based antiviral compounds have been under intensive study for the last 20 years. One of these compounds, favipiravir (6-fluoro-3-hydroxypyrazine-2-…
Number of citations: 9 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.